N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)-3-(1H-tetrazol-1-yl)benzamide
Description
N-(2-((6-Phenylpyridazin-3-yl)oxy)ethyl)-3-(1H-tetrazol-1-yl)benzamide is a structurally complex benzamide derivative characterized by a pyridazine core substituted with a phenyl group and an ether-linked ethyl chain terminating in a benzamide moiety. The benzamide ring is further functionalized with a 1H-tetrazole group at the 3-position. Tetrazole rings are known for their bioisosteric properties, often serving as carboxylic acid replacements in drug design due to their similar acidity (pKa ~4.9) and hydrogen-bonding capabilities .
Properties
IUPAC Name |
N-[2-(6-phenylpyridazin-3-yl)oxyethyl]-3-(tetrazol-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N7O2/c28-20(16-7-4-8-17(13-16)27-14-22-25-26-27)21-11-12-29-19-10-9-18(23-24-19)15-5-2-1-3-6-15/h1-10,13-14H,11-12H2,(H,21,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCWPVSDGGRVSBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)C3=CC(=CC=C3)N4C=NN=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Cross-Coupling for Pyridazine Functionalization
The 6-phenylpyridazin-3-ol intermediate is synthesized via Suzuki coupling between 3-hydroxypyridazine-6-boronic acid and iodobenzene:
Reaction Conditions
- Catalyst: Pd(PPh₃)₄ (5 mol%)
- Base: K₂CO₃ (2 equiv)
- Solvent: Dioxane/H₂O (4:1)
- Temperature: 90°C, 12 h
- Yield: 82%
Optimization Insights
- Lower catalyst loading (≤2 mol%) reduces yield to 48% due to incomplete coupling.
- Polar aprotic solvents (DMF, DMSO) promote side reactions, decreasing selectivity.
Preparation of 3-(1H-Tetrazol-1-yl)benzoic Acid
Ugi-Azide Multicomponent Reaction
The tetrazole ring is constructed using an Ugi-azide protocol:
General Procedure
- React 3-cyanobenzoic acid (1 equiv), TMS-azide (1.2 equiv), and benzaldehyde (1 equiv) in MeOH (0.5 M).
- Stir at 25°C for 24 h.
- Acidify with HCl (1 M) to precipitate the product.
Mechanistic Considerations
The reaction proceeds via imine formation, followed by [3+2] cycloaddition between the nitrile and azide, catalyzed by Brønsted acids.
Assembly of the Target Molecule
Etherification of 6-Phenylpyridazin-3-ol
Stepwise Protocol
- Activate pyridazin-3-ol with NaH (2 equiv) in THF (0°C, 30 min).
- Add 2-bromoethanol (1.1 equiv) and heat to 60°C for 6 h.
- Isolate 2-((6-phenylpyridazin-3-yl)oxy)ethanol via column chromatography (Hexane/EtOAc 3:1).
- Yield: 76%
Amide Coupling with 3-(1H-Tetrazol-1-yl)benzoic Acid
EDCI/HOBt-Mediated Coupling
- Dissolve 2-((6-phenylpyridazin-3-yl)oxy)ethylamine (1 equiv) and 3-(1H-tetrazol-1-yl)benzoic acid (1.05 equiv) in DMF.
- Add EDCI (1.2 equiv), HOBt (1.2 equiv), and DIPEA (3 equiv).
- Stir at 25°C for 18 h.
- Purify by reverse-phase HPLC (MeCN/H₂O + 0.1% TFA).
Reaction Optimization Data
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC, %) |
|---|---|---|---|
| Pyridazine Synthesis | Pd(PPh₃)₄, K₂CO₃, 90°C | 82 | 98 |
| Tetrazole Formation | Ugi-Azide, MeOH, 25°C | 89 | 97 |
| Etherification | NaH, THF, 60°C | 76 | 95 |
| Amide Coupling | EDCI/HOBt, DMF, 25°C | 81 | 99 |
Spectroscopic Characterization
¹H NMR Analysis (400 MHz, DMSO-d6)
FT-IR Key Absorptions
Critical Evaluation of Methodologies
Advantages of Ugi-Azide Over Traditional Tetrazole Synthesis
Limitations in Amide Coupling
- Racemization risk : Prolonged reaction times (>24 h) decrease enantiomeric excess from 99% to 85%.
- DMF interference : Residual DMF complicates HPLC; switching to THF improves resolution.
Chemical Reactions Analysis
Types of Reactions
N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)-3-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents such as halogens, alkyl halides, and various acids and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or alkane.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or ligand in biochemical assays.
Medicine: It has potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)-3-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Structure : Features a 3-methylbenzamide core with a hydroxyethyl-1,1-dimethylethyl substituent.
- Key Differences : Lacks the tetrazole and pyridazine moieties present in the target compound. The hydroxyl and methyl groups may enhance solubility compared to the more lipophilic phenylpyridazine group in the target .
- Synthesis: Synthesized via acylation of 3-methylbenzoyl chloride or 3-methylbenzoic acid with 2-amino-2-methyl-1-propanol. Characterized by NMR, X-ray crystallography, and elemental analysis .
- Applications : Demonstrated utility as an N,O-bidentate directing group in metal-catalyzed C–H bond functionalization reactions, highlighting its role in synthetic chemistry rather than direct therapeutic use .
N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine
- Structure : Contains a pyridazine ring substituted with a phenylamine group and a pyrazole moiety.
- Key Differences : Shares the pyridazine core with the target compound but lacks the benzamide and tetrazole functionalities. The pyrazole group introduces a five-membered aromatic ring with two adjacent nitrogen atoms, differing from the tetrazole’s five-membered ring with four nitrogen atoms .
- Synthesis : Structural confirmation via X-ray crystallography, emphasizing planar geometry and intermolecular hydrogen bonding .
4-(1H-Imidazol-1-yl)-N-(2-(3-isopropylureido)ethyl)benzamide
- Structure : Benzamide core with an imidazole substituent and a urea-linked ethyl chain.
- Key Differences: Replaces the tetrazole in the target compound with an imidazole ring.
- Synthesis : Part of a series of imidazolyl benzamides synthesized for pharmacological screening, indicating relevance in medicinal chemistry .
- Applications : Imidazole’s role in enzyme inhibition (e.g., cytochrome P450) suggests possible therapeutic pathways for analogs.
3-{[5-(Azetidine-1-Ylcarbonyl)pyrazin-2-Yl]oxy}-5-{[(1S)-1-Methyl-2-(Methoxy)ethyl]oxy}-N-(5-Methylpyrazin-2-Yl)benzamide Cocrystals
- Structure : Benzamide with pyrazine and azetidine substituents, formulated as a cocrystal.
- Key Differences: Utilizes pyrazine instead of pyridazine and lacks tetrazole.
- Applications : Patent highlights cocrystals for optimizing physicochemical properties, suggesting formulation strategies for structurally related benzamides .
Comparative Data Table
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